molecular formula C11H16O3 B12661768 2-(2-(3-Methylphenoxy)ethoxy)ethanol CAS No. 73727-25-0

2-(2-(3-Methylphenoxy)ethoxy)ethanol

Cat. No.: B12661768
CAS No.: 73727-25-0
M. Wt: 196.24 g/mol
InChI Key: FQZYXSHXSFLYAS-UHFFFAOYSA-N
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Description

2-[2-(3-methylphenoxy)ethoxy]ethanol is a chemical compound with the molecular formula C11H16O3. It is known for its unique structure, which includes a phenoxy group substituted with a methyl group at the third position, connected through an ethoxy chain to an ethanol moiety. This compound is used in various chemical and industrial applications due to its specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-methylphenoxy)ethoxy]ethanol typically involves the reaction of 3-methylphenol with ethylene oxide to form 3-methylphenoxyethanol. This intermediate is then reacted with another equivalent of ethylene oxide to yield the final product, 2-[2-(3-methylphenoxy)ethoxy]ethanol. The reaction conditions generally include the use of a base catalyst such as potassium hydroxide and are carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-[2-(3-methylphenoxy)ethoxy]ethanol follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using advanced purification techniques to isolate the final product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-methylphenoxy)ethoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products

    Oxidation: Formation of 2-[2-(3-methylphenoxy)ethoxy]acetaldehyde or 2-[2-(3-methylphenoxy)ethoxy]acetic acid.

    Reduction: Formation of 2-[2-(3-methylphenoxy)ethoxy]ethane.

    Substitution: Formation of 2-[2-(3-nitrophenoxy)ethoxy]ethanol or 2-[2-(3-bromophenoxy)ethoxy]ethanol.

Scientific Research Applications

2-[2-(3-methylphenoxy)ethoxy]ethanol is utilized in various scientific research fields:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Used in the formulation of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of 2-[2-(3-methylphenoxy)ethoxy]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity, influence metabolic pathways, and alter cellular signaling processes. Its unique structure allows it to interact with hydrophobic and hydrophilic environments, making it versatile in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-methoxyethoxy)ethoxy]ethanol
  • 2-[2-(4-methylphenoxy)ethoxy]ethanol
  • 2-[2-(3-chlorophenoxy)ethoxy]ethanol

Uniqueness

2-[2-(3-methylphenoxy)ethoxy]ethanol stands out due to its specific substitution pattern on the phenoxy group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Properties

CAS No.

73727-25-0

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-[2-(3-methylphenoxy)ethoxy]ethanol

InChI

InChI=1S/C11H16O3/c1-10-3-2-4-11(9-10)14-8-7-13-6-5-12/h2-4,9,12H,5-8H2,1H3

InChI Key

FQZYXSHXSFLYAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCOCCO

Origin of Product

United States

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